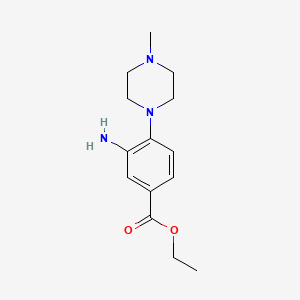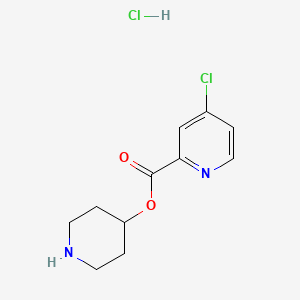![molecular formula C12H18ClNO2 B1397396 3-[(3-Methoxyphenoxy)methyl]pyrrolidine hydrochloride CAS No. 1220037-46-6](/img/structure/B1397396.png)
3-[(3-Methoxyphenoxy)methyl]pyrrolidine hydrochloride
Descripción general
Descripción
“3-[(3-Methoxyphenoxy)methyl]pyrrolidine hydrochloride” is a chemical compound with the molecular formula C13H19NO2•HCl . It is a solid substance .
Molecular Structure Analysis
The InChI code for “3-[(3-Methoxyphenoxy)methyl]pyrrolidine hydrochloride” is 1S/C11H15NO.ClH/c1-13-11-4-2-3-9(7-11)10-5-6-12-8-10;/h2-4,7,10,12H,5-6,8H2,1H3;1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The molecular weight of “3-[(3-Methoxyphenoxy)methyl]pyrrolidine hydrochloride” is 213.71 . It is a solid substance and should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Synthesis for Agrochemicals and Medicinal Compounds The compound 3-[(3-Methoxyphenoxy)methyl]pyrrolidine hydrochloride shows potential applications in the synthesis of various compounds. It's reported that certain pyrrolidine derivatives are useful adducts for the preparation of agrochemicals or medicinal compounds. For example, the reaction of N-substituted 4-methyl-2-pyrrolidinones with alkaline methoxide in methanol leads to the formation of 5-methoxylated 3-pyrrolin-2-ones (Ghelfi et al., 2003).
Derivative for Anti-Inflammatory Agents Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, structurally related to the compound , was synthesized as a potential anti-inflammatory agent (Moloney, 2001).
Pyrrolidines in Medicine and Industry Pyrrolidines, a broader class including the compound of interest, have important applications in medicine and industry, such as in the creation of dyes or agrochemical substances. The synthesis of pyrrolidines through various chemical reactions, like the [3+2] cycloaddition, shows their versatile applications and importance in scientific research (Żmigrodzka et al., 2022).
Antibacterial Properties Compounds containing the pyrrolidine moiety have demonstrated antibacterial properties, especially against Gram-positive and Gram-negative bacteria. This suggests that derivatives of 3-[(3-Methoxyphenoxy)methyl]pyrrolidine hydrochloride could potentially be explored for antibacterial applications (Kim et al., 2006).
Fungicidal Activity Pyrrolidine derivatives have also shown fungicidal activity against certain fungi species, further emphasizing the compound's potential in agricultural applications (Guihua et al., 2014).
Synthesis of Complex Structures The compound has been used as a stepping stone in the synthesis of more complex structures. For example, reactions involving (2-choroethyl)pyrrolidine hydrochloride have led to the formation of hybrid organotellurium ligands, which are of interest due to their unique properties and potential applications in material science (Singh et al., 2003).
Conversion to Pyrrolidines Studies have demonstrated the conversion of 3-methoxypiperidines into 2-(bromomethyl)pyrrolidines, which is significant since it showcases the versatility of pyrrolidine derivatives in chemical synthesis (Tehrani et al., 2000).
Safety and Hazards
The safety information available indicates that “3-[(3-Methoxyphenoxy)methyl]pyrrolidine hydrochloride” has the following hazard statements: H302, H315, H319, H335 . This means it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261, P305, P351, P338 , which suggest avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Propiedades
IUPAC Name |
3-[(3-methoxyphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-14-11-3-2-4-12(7-11)15-9-10-5-6-13-8-10;/h2-4,7,10,13H,5-6,8-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPSIPGEMUNRDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(2,5-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397313.png)
![Ethyl 3-amino-4-[cyclohexyl(ethyl)amino]benzoate](/img/structure/B1397315.png)




![Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1397323.png)
![3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1397325.png)
![3-{[(4-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1397326.png)




![4-{2-[2-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397333.png)